molecular formula C12H11F3O B8298929 4-(2,4,5-Trifluorophenyl)cyclohexanone

4-(2,4,5-Trifluorophenyl)cyclohexanone

Cat. No.: B8298929
M. Wt: 228.21 g/mol
InChI Key: NMPOFJJQFWRDGA-UHFFFAOYSA-N
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Description

4-(2,4,5-Trifluorophenyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a trifluorophenyl substituent at the 4-position of the cyclohexanone ring. The trifluorophenyl group imparts strong electron-withdrawing effects, influencing reactivity, thermal stability, and intermolecular interactions. Fluorinated cyclohexanones are critical in liquid crystal (LC) applications due to their ability to stabilize mesophases and enhance electro-optical properties .

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

4-(2,4,5-trifluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H11F3O/c13-10-6-12(15)11(14)5-9(10)7-1-3-8(16)4-2-7/h5-7H,1-4H2

InChI Key

NMPOFJJQFWRDGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-(2,4,5-Trifluorophenyl)cyclohexanone with structurally related cyclohexanone derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(2,4,5-Trifluorophenyl)cyclohexanone C₁₂H₁₁F₃O 228.21 (calculated) 2,4,5-Trifluorophenyl Not provided
Methyl 4-Oxo-1-(2,4,5-TFP)cyclohexanecarboxylate C₁₅H₁₅F₃O₃ 286.25 2,4,5-Trifluorophenyl + methyl ester Not provided
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 4-Chlorophenyl 14472-80-1
4-(4-Hydroxyphenyl)cyclohexanone C₁₂H₁₄O₂ 190.24 4-Hydroxyphenyl 105640-07-1
4-(4-Chlorophenylsulfonyl)-4-(2,5-DFP)cyclohexanone C₁₈H₁₅ClF₂O₃S 384.82 4-Chlorophenylsulfonyl + 2,5-difluorophenyl 471903-20-5
Cyclohexyl-(3,4,5-TFP)methanone C₁₃H₁₃F₃O 242.24 (calculated) 3,4,5-Trifluorophenyl + cyclohexyl 898769-60-3

Key Observations:

  • Electron-Withdrawing Effects: The trifluorophenyl group in 4-(2,4,5-TFP)cyclohexanone provides stronger electron withdrawal than chlorophenyl (Cl) or hydroxyphenyl (OH) substituents, enhancing thermal stability and polarizability .
  • Polarity: Sulfonyl-containing derivatives (e.g., 4-(4-chlorophenylsulfonyl)-4-(2,5-DFP)cyclohexanone) exhibit higher polarity due to the sulfonyl group, increasing solubility in polar solvents compared to non-sulfonated analogs .

Thermal and Phase Behavior

Fluorinated cyclohexanones are pivotal in LC materials. For example:

  • Trifluoromethoxycyclohexane Mesogens: These exhibit broader LC phase ranges and higher thermal stability than benzene-based mesogens. The trifluorophenyl group in 4-(2,4,5-TFP)cyclohexanone likely contributes similar stability, making it suitable for high-temperature LC displays .
  • Comparison with Difluorophenyl Analogs: Derivatives with 2,5-difluorophenyl groups (e.g., 4-(4-chlorophenylsulfonyl)-4-(2,5-DFP)cyclohexanone) may have narrower LC phases due to reduced fluorine content and steric effects .

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